molecular formula C16H23N5O3 B2839689 8-butyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-09-7

8-butyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2839689
CAS No.: 887464-09-7
M. Wt: 333.392
InChI Key: HATPNQCRZGQXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-butyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and evaluated for their potential as ligands for various receptors, indicating their use in developing novel therapeutic agents. For example, a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated for their potential as 5-HT(1A) receptor ligands. Preliminary pharmacological evaluations indicated that these compounds could exhibit anxiolytic-like and antidepressant-like activities in animal models, which suggests their relevance in neuroscience and psychopharmacology research (Zagórska et al., 2009).

Structure-Activity Relationships

Further research into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has expanded the understanding of how different substitutions on the imidazo[2,1-f]purine-2,4-dione system can affect receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. This type of research is fundamental in drug discovery and development, as it helps in designing compounds with desired biological activities (Zagórska et al., 2015).

Receptor Affinity and Enzymatic Activity

Investigations into the receptor affinity and inhibitory potencies for phosphodiesterases of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines contribute to the understanding of the potential therapeutic applications of these compounds. Such studies are crucial for the identification of promising structures for further modification and mechanistic studies, especially in the context of developing hybrid ligands with specific biological activities (Zagórska et al., 2016).

Antiviral and Antimycobacterial Activities

Research on imidazo[1,2-a]-s-triazine derivatives, a related class of compounds, has shown moderate antiviral activity against certain viruses, indicating the potential of imidazo[2,1-f]purine derivatives in antiviral research. Additionally, studies on imidazole derivatives designed to mimic the structure of potent antimycobacterial agents suggest potential applications in combating bacterial infections, including tuberculosis (Kim et al., 1978) (Miranda & Gundersen, 2009).

Properties

IUPAC Name

6-butyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-5-6-7-19-11(2)10-21-12-13(17-15(19)21)18(3)16(23)20(14(12)22)8-9-24-4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATPNQCRZGQXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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